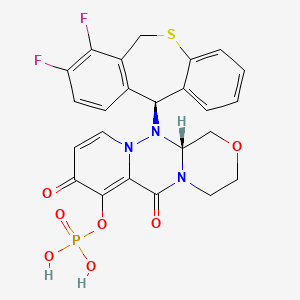
Amino-PEG6-amido-bis-PEG5-N3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino-PEG6-amido-bis-PEG5-N3 is a cleavable polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound contains 11 PEG units and an azide group, making it a versatile reagent in click chemistry. It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing alkyne groups and strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amino-PEG6-amido-bis-PEG5-N3 is synthesized through a series of chemical reactions involving PEG units and azide groups. The synthesis typically involves the following steps:
PEGylation: The initial step involves the PEGylation of amine groups with PEG units.
Amidation: The PEGylated compound undergoes amidation to introduce amido linkages.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:
Batch Processing: Large batches of the compound are synthesized in reactors.
Purification: The synthesized compound is purified using techniques such as chromatography.
Quality Control: Rigorous quality control tests are conducted to ensure the compound meets the required specifications
Chemical Reactions Analysis
Types of Reactions
Amino-PEG6-amido-bis-PEG5-N3 primarily undergoes click chemistry reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the azide group of the compound reacting with alkyne groups in the presence of copper catalysts.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the azide group reacting with strained alkynes such as DBCO or BCN without the need for a catalyst.
Common Reagents and Conditions
CuAAc: Requires copper catalysts and alkyne-containing molecules.
SPAAC: Requires strained alkynes such as DBCO or BCN.
Major Products Formed
CuAAc: Forms triazole-linked products.
SPAAC: Forms stable triazole-linked products without the need for a catalyst
Scientific Research Applications
Amino-PEG6-amido-bis-PEG5-N3 has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to link biomolecules such as proteins and nucleic acids.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of functionalized materials and nanotechnology
Mechanism of Action
The mechanism of action of Amino-PEG6-amido-bis-PEG5-N3 involves its role as a linker in bioconjugation and drug delivery systems. The azide group allows for specific and efficient conjugation with alkyne-containing molecules through click chemistry reactions. This enables the targeted delivery of therapeutic agents to specific cells or tissues, enhancing the efficacy and reducing the side effects of treatments .
Comparison with Similar Compounds
Similar Compounds
Amino-PEG4-amido-bis-PEG3-N3: A shorter PEG linker with similar click chemistry properties.
Amino-PEG8-amido-bis-PEG7-N3: A longer PEG linker with enhanced solubility and flexibility.
Uniqueness
Amino-PEG6-amido-bis-PEG5-N3 is unique due to its optimal length of 11 PEG units, providing a balance between solubility, flexibility, and stability. This makes it particularly suitable for use in ADCs and other bioconjugation applications .
Properties
Molecular Formula |
C48H94N10O21 |
|---|---|
Molecular Weight |
1147.3 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[1,3-bis[3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propan-2-yl]propanamide |
InChI |
InChI=1S/C48H94N10O21/c49-4-12-63-18-24-69-30-36-75-42-41-74-35-29-68-23-17-62-9-3-48(61)56-45(43-78-10-1-46(59)52-5-13-64-19-25-70-31-37-76-39-33-72-27-21-66-15-7-54-57-50)44-79-11-2-47(60)53-6-14-65-20-26-71-32-38-77-40-34-73-28-22-67-16-8-55-58-51/h45H,1-44,49H2,(H,52,59)(H,53,60)(H,56,61) |
InChI Key |
JBQBXFBDBXMVJE-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCN)C(=O)NC(COCCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-])COCCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


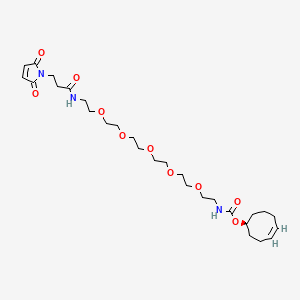
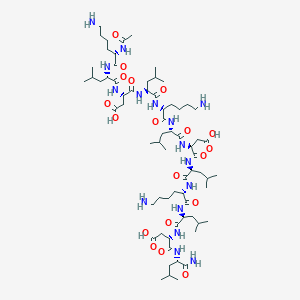
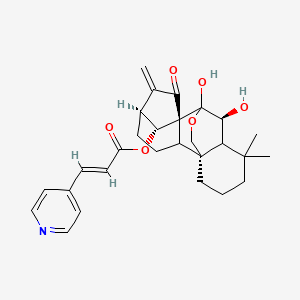
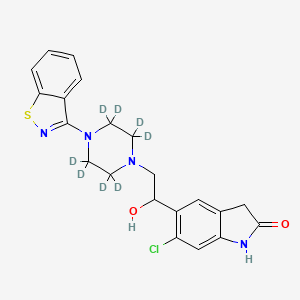
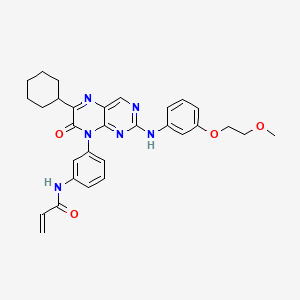
![cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val]](/img/structure/B12422780.png)




